Amg-337

Overview

Description

AMG-337 is an orally administered, highly selective ATP-competitive MET tyrosine kinase inhibitor (TKI) with an IC50 of <5 nM against wild-type MET kinase . It binds to the inactive conformation of the MET activation loop, inhibiting downstream signaling pathways (e.g., PI3K/AKT, MAPK) critical for tumor cell proliferation, survival, and metastasis . Preclinical studies demonstrated potent anti-tumor activity in MET-amplified gastric cancer models, including dose-dependent suppression of MET phosphorylation and tumor growth in xenografts . Clinically, this compound has shown objective response rates (ORRs) of 29.6% in MET-amplified solid tumors and 50% in gastroesophageal cancer (GEC) subsets, though phase II trials were terminated due to lower-than-expected efficacy in broader populations .

Preparation Methods

The synthesis of AMG-337 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .

Chemical Reactions Analysis

AMG-337 undergoes various chemical reactions, primarily focusing on its interaction with the MET receptor. The compound inhibits the phosphorylation of MET and downstream effectors, resulting in the inhibition of MET-dependent cell proliferation and induction of apoptosis. Common reagents and conditions used in these reactions include ATP-competitive inhibitors and specific kinase assay conditions .

Scientific Research Applications

AMG-337 has been extensively studied for its applications in cancer research. It has shown significant activity in MET-dependent tumor models, both in vitro and in vivo. The compound has been evaluated in clinical trials for its efficacy in treating advanced solid tumors, particularly those with MET amplification. This compound’s ability to inhibit MET signaling pathways makes it a valuable tool in cancer biology and therapeutic development .

Mechanism of Action

AMG-337 exerts its effects by inhibiting the MET receptor tyrosine kinase. The binding of hepatocyte growth factor to MET promotes MET dimerization, stimulating MET kinase activity and subsequent autophosphorylation of multiple tyrosine residues. This compound inhibits this phosphorylation, blocking downstream signaling pathways such as PI3K, Ras/MAPK, PLCγ, and STAT. This inhibition leads to growth arrest, reduced DNA synthesis, and induction of apoptosis in MET-dependent cancer cells .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

Key Insights :

- This compound and capmatinib exhibit similar MET inhibitory potency in vitro (IC50 ≤1–5 nM) but diverge in clinical applications. Capmatinib demonstrated antiviral activity against coronaviruses (e.g., SARS-CoV-2) by inhibiting non-MET targets, whereas this compound lacked such effects .

- Cabozantinib ’s broader kinase inhibition (VEGFR2, RET) confers anti-angiogenic activity, suppressing tumor growth in neuroendocrine prostate cancer models where this compound failed .

- Crizotinib and tivantinib show lower selectivity, contributing to mixed efficacy and higher toxicity in non-MET-driven tumors .

Clinical Efficacy in MET-Amplified Tumors

Key Insights :

- This compound achieved a 50% ORR in MET-amplified GEC patients, comparable to crizotinib (50%) and ABT-700 (60%), but its phase II trial was halted due to insufficient efficacy in non-amplified cohorts .

Key Insights :

Biological Activity

AMG-337 is a highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including growth, survival, and invasion. This compound has garnered attention for its potential therapeutic applications in treating MET-dependent tumors, particularly in gastric and gastroesophageal junction cancers. This article explores the biological activity of this compound, summarizing its mechanism of action, preclinical and clinical findings, and associated case studies.

This compound functions as an ATP-competitive inhibitor of the MET receptor. Its inhibitory action leads to the disruption of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. In preclinical studies, this compound demonstrated significant inhibition of MET phosphorylation and downstream signaling in MET-amplified tumor cell lines, suggesting a direct correlation between MET amplification and sensitivity to this drug .

In Vitro Activity

In a comprehensive screening involving 260 tumor cell lines, this compound was found to exhibit potent activity primarily in cell lines with high-level focal MET amplification (greater than 12 copies). For instance, one study reported that only two out of 260 cell lines were sensitive to a closely related analogue of this compound due to MET amplification . Furthermore, pharmacodynamic assays indicated that doses as low as 0.75 mg/kg could achieve over 90% inhibition of Gab-1 phosphorylation in xenograft models .

In Vivo Activity

In vivo studies revealed that this compound effectively reduced tumor growth in MET-dependent xenograft models. The compound's efficacy was notably linked to the presence of MET amplification, underscoring its potential as a targeted therapy for specific cancer types .

Phase I Trials

The first-in-human study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. A total of 111 patients participated, with a maximum tolerated dose (MTD) established at 300 mg once daily. The study reported an objective response rate (ORR) of 9.9% across all patients but noted a significantly higher ORR of 29.6% among those with MET-amplified tumors . Common adverse events included headache (63%), nausea (31%), and fatigue .

Phase II Trials

A multicenter phase II study focused on patients with MET-amplified gastric/gastroesophageal junction adenocarcinoma. Among 60 enrolled patients, the ORR was found to be 18%, with eight partial responses observed. Notably, no responses were recorded in patients with MET-amplified non-small-cell lung cancer . The median progression-free survival (PFS) was reported at 3.4 months, while overall survival (OS) averaged 7.9 months . Adverse events were frequent, with 71% experiencing grade ≥3 adverse effects.

Case Studies

Several case studies have highlighted the rapid response rates associated with this compound treatment in specific patient populations:

- Gastric and Esophageal Cancers : In a cohort of 13 patients with MET-amplified gastric and esophageal cancers, an impressive response rate of 62% was observed within four weeks of treatment initiation .

- Heavily Pretreated Patients : Another study indicated that heavily pretreated patients with advanced stage MET-amplified tumors demonstrated significant responses to this compound therapy, reinforcing its potential utility in challenging cases .

Summary Table of Key Findings

| Study Type | Patient Population | Objective Response Rate | Median PFS | Median OS | Common Adverse Events |

|---|---|---|---|---|---|

| Phase I | Advanced solid tumors | 9.9% | Not specified | Not specified | Headache (63%), Nausea (31%) |

| Phase II | MET-amplified G/GEJ/E adenocarcinoma | 18% | 3.4 months | 7.9 months | Headache (60%), Nausea (38%) |

| Case Study | MET-amplified gastric/esophageal cancers | 62% | Rapid response | Not specified | Not specified |

Q & A

Q. How does AMG-337 biochemically inhibit MET kinase activity, and what experimental approaches validate its selectivity?

This compound is an ATP-competitive inhibitor that binds to the non-active conformation of the MET kinase activation loop (A-loop), blocking phosphorylation and downstream signaling (e.g., PI3K/AKT and MAPK pathways) . Its selectivity is validated through:

- Kinase profiling assays : IC50 <5 nM for MET, with >1,000-fold selectivity against 290+ human kinases .

- Cellular assays : Complete inhibition of MET phosphorylation in MET-amplified gastric cancer cell lines (e.g., MKN-45) at low nanomolar concentrations .

- Xenograft models : Dose-dependent suppression of Gab-1 phosphorylation (a MET adaptor protein) in TPR-MET mouse models, correlating with tumor growth inhibition .

Q. What preclinical models are most predictive of this compound efficacy, and how should MET dependency be validated in vitro?

Key models :

- MET-amplified cell lines : HGF-independent proliferation in high-MET-copy-number models (e.g., >12 copies in SNU-5 gastric cancer cells) .

- In vivo xenografts : MET-amplified gastric cancer models (e.g., MKN-45) showing robust tumor regression with this compound (150–300 mg/kg oral dosing) .

Validation steps :

MET amplification assessment : Fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) to confirm MET copy number .

Downstream signaling analysis : Western blotting for phospho-MET, phospho-Gab-1, and downstream effectors (e.g., ERK, AKT) .

Rescue experiments : Restore MET signaling via HGF stimulation or CRISPR activation to confirm on-target effects .

Q. How do contradictory clinical outcomes in MET-amplified gastric cancer trials inform experimental design?

Key findings :

- Phase Ib/II studies : 29.6% objective response rate (ORR) in MET-amplified gastric/esophageal cancers at 300 mg QD dosing , but a separate phase II trial (NCT02016534) was terminated due to insufficient efficacy .

- Heterogeneity factors :

Design recommendations :

- Stratify patients by MET copy number (FISH/NGS) and exclude those with resistance mutations.

- Include pharmacodynamic biomarkers (e.g., plasma phospho-MET levels) to monitor target engagement .

Q. What methodological considerations are critical for analyzing this compound-induced cell cycle arrest and apoptosis?

Experimental workflow :

Cell cycle analysis : Flow cytometry using propidium iodide staining. This compound increases G1-phase cells (e.g., from 50% to 70% in MKN-45) and reduces S-phase populations .

Apoptosis assays : Annexin V/PI staining or caspase-3/7 activity assays. Significant apoptosis observed at 48–72 hours post-treatment in sensitive lines .

Combination studies : Pair with DNA-damaging agents (e.g., cisplatin) to assess synergistic effects via Chou-Talalay analysis .

Caveats :

Q. How can conflicting results from combination therapies (e.g., this compound + mFOLFOX6) be reconciled in trial design?

Clinical observations :

- Phase I–II trials : this compound + mFOLFOX6 showed variable efficacy in c-MET-positive gastric cancer, with some cohorts reporting improved ORR (41%) and others showing no benefit over chemotherapy alone .

Methodological adjustments :

- Patient stratification : Enrich for MET amplification (≥10 copies) and exclude tumors with concurrent RTK activation (e.g., EGFR/HER2).

- Pharmacokinetic monitoring : Measure this compound plasma levels (Cmax ~3,000 ng/mL at 300 mg QD) to ensure adequate exposure .

- Toxicity management : Preemptively address common adverse events (headache: 63%; nausea: 31%) via dose titration .

Q. What mechanisms underlie the lack of antiviral activity in this compound compared to other MET inhibitors (e.g., capmatinib)?

Key data :

- This compound failed to reduce viral load in HCoV-NL63-infected cells, whereas capmatinib (equimolar dosing) attenuated cytopathic effects .

Hypotheses :

- Off-target effects : Capmatinib may inhibit non-MET kinases (e.g., AXL) involved in viral entry, while this compound’s selectivity limits broader antiviral activity .

- Structural differences : this compound’s binding to the MET A-loop may not disrupt viral protein interactions dependent on MET’s active conformation .

Experimental validation :

- Perform kinome-wide profiling of this compound and capmatinib to identify differential off-target interactions.

- Use MET knockout models to isolate MET-dependent vs. MET-independent antiviral mechanisms .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in preclinical vs. clinical studies?

Pharmacokinetic profile :

- Preclinical : Oral bioavailability >50% in mice, with t1/2 ~4–6 hours and dose-proportional AUC0-24 .

- Clinical : t1/2 ~3–5 hours in humans, minimal plasma accumulation, and recommended phase II dose of 300 mg QD .

Optimization strategies :

Properties

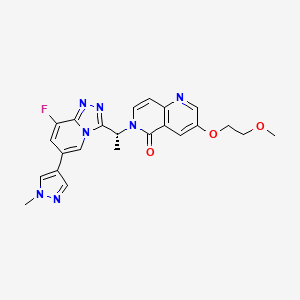

IUPAC Name |

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHXUGDWKAIASB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173699-31-4 | |

| Record name | AMG-337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.